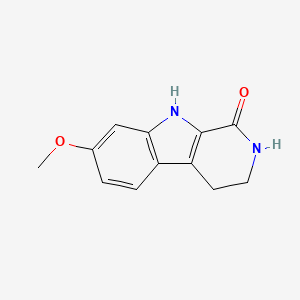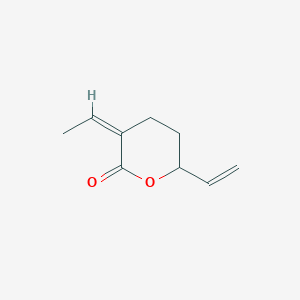![molecular formula C42H26N2 B14172708 2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline CAS No. 924896-73-1](/img/structure/B14172708.png)
2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with a phenyl group, which is further connected to an anthracene moiety bearing a naphthalene substituent. The intricate structure of this compound makes it a subject of interest in materials science, particularly in the development of organic semiconductors and light-emitting devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline typically involves multi-step organic reactions. The process begins with the preparation of the phenanthroline core, followed by the introduction of the phenyl group through a Suzuki coupling reaction. The anthracene moiety is then attached via a Friedel-Crafts acylation reaction, and finally, the naphthalene substituent is introduced through a palladium-catalyzed cross-coupling reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and implementing quality control measures to maintain consistency in the product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phenanthroline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and naphthalene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Applications De Recherche Scientifique
2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and photophysical properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a sensor for detecting metal ions in biological systems.
Medicine: Explored for its anticancer properties, particularly in the development of metal-based drugs that target specific cellular pathways.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.
Mécanisme D'action
The mechanism of action of 2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline involves its ability to interact with metal ions and form stable complexes. These complexes can modulate various molecular targets and pathways, such as:
DNA Intercalation: The planar structure of the compound allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription processes.
Enzyme Inhibition: Metal complexes of the compound can inhibit specific enzymes by binding to their active sites, thereby affecting cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline can be compared with other similar compounds, such as:
1,10-Phenanthroline: A simpler analog without the phenyl, anthracene, and naphthalene substituents, commonly used as a ligand in coordination chemistry.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different electronic and steric effects.
Anthracene Derivatives: Compounds with anthracene cores that exhibit strong fluorescence and are used in organic electronics.
The uniqueness of this compound lies in its complex structure, which imparts distinct electronic, photophysical, and coordination properties, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
924896-73-1 |
|---|---|
Formule moléculaire |
C42H26N2 |
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
2-[4-(10-naphthalen-2-ylanthracen-9-yl)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C42H26N2/c1-2-9-32-26-33(22-15-27(32)8-1)40-36-13-5-3-11-34(36)39(35-12-4-6-14-37(35)40)29-18-16-28(17-19-29)38-24-23-31-21-20-30-10-7-25-43-41(30)42(31)44-38/h1-26H |
Clé InChI |
QUKBOURVNURZPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=NC8=C(C=CC9=C8N=CC=C9)C=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide](/img/structure/B14172628.png)

![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide](/img/structure/B14172642.png)
![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)

![3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B14172670.png)

![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)
![4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol](/img/structure/B14172696.png)


![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)

![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
